2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolo[4,5-d]pyrimidine core, which is a fused heterocyclic system containing both triazole and pyrimidine rings
Preparation Methods
The synthesis of 2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyrimidine derivative under acidic or basic conditions to form the triazolo[4,5-d]pyrimidine core.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Formation of Phenylethanone Moiety: The phenylethanone moiety can be introduced through a Friedel-Crafts acylation reaction using acetophenone and an appropriate acylating agent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-{[3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-phenylethan-1-one can be compared with other similar compounds, such as:
1,2,3-Triazolo[4,5-d]pyrimidine Derivatives: These compounds share the same triazolo[4,5-d]pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar fused heterocyclic system but with a pyrazole ring instead of a triazole ring, resulting in different reactivity and applications.
Benzimidazole Derivatives: These compounds contain a benzimidazole core and may exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5OS/c19-13-7-4-8-14(9-13)24-17-16(22-23-24)18(21-11-20-17)26-10-15(25)12-5-2-1-3-6-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYQGIDJKSDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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